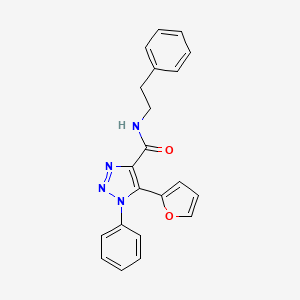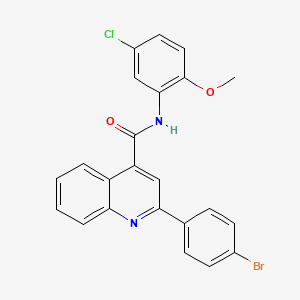
1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide
Descripción general
Descripción
1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide, also known as SU6656, is a synthetic compound that belongs to the class of indolocarbazoles. It was first synthesized by Sugen Inc. in 1999 as a potent and selective inhibitor of Src family kinases. Since then, it has been widely used in scientific research to investigate the role of Src kinases in various cellular processes.
Mecanismo De Acción
1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide is a potent and selective inhibitor of Src kinases, which act by binding to the ATP-binding site of the kinase domain. It is a reversible inhibitor, which means that it competes with ATP for binding to the kinase domain. By inhibiting Src kinases, 1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide blocks the downstream signaling pathways that are activated by these kinases, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects
1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and the specific Src kinase isoform that is inhibited. Some of the effects include the inhibition of cell growth and survival, the induction of apoptosis, the inhibition of cell migration and invasion, and the modulation of cell cycle progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide in lab experiments is its high potency and selectivity for Src kinases. This makes it an ideal tool for investigating the role of Src kinases in various cellular processes. However, one of the limitations of using 1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide is its potential off-target effects, which can lead to the inhibition of other kinases and signaling pathways.
Direcciones Futuras
There are several future directions for research on 1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide. One area of interest is the development of more potent and selective inhibitors of Src kinases, which can be used to investigate the role of these kinases in various pathological conditions. Another area of interest is the investigation of the downstream signaling pathways that are activated by Src kinases, which can provide insights into the molecular mechanisms underlying the effects of 1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide. Finally, the use of 1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide in combination with other drugs or therapies may provide new strategies for the treatment of various diseases, including cancer and inflammation.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzoyl)-N,N-dimethyl-5-indolinesulfonamide has been extensively used in scientific research as a tool to investigate the role of Src kinases in various cellular processes. Src kinases are a family of non-receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. They are also implicated in various pathological conditions, including cancer, inflammation, and osteoporosis.
Propiedades
IUPAC Name |
1-(4-fluorobenzoyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-19(2)24(22,23)15-7-8-16-13(11-15)9-10-20(16)17(21)12-3-5-14(18)6-4-12/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSMHHAPNLZIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorophenyl)carbonyl]-N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4748979.png)
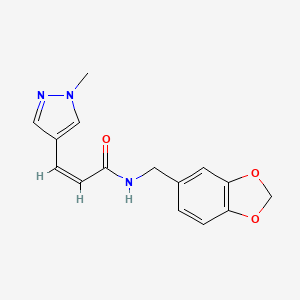
![N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}methionine](/img/structure/B4748987.png)
![2-(1-(3-methylbutyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4748988.png)

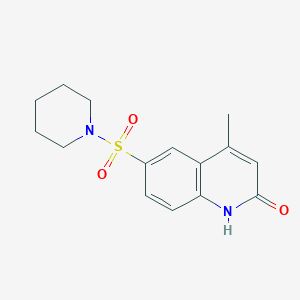

![[2-(2,3-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B4749014.png)
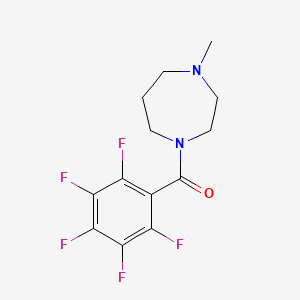

![N-3-pyridinyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4749066.png)
